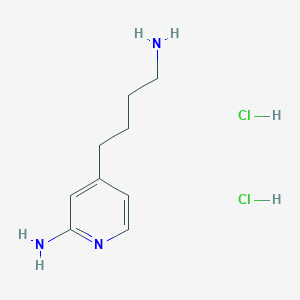

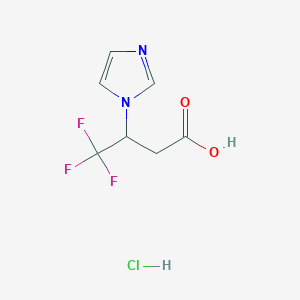

4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

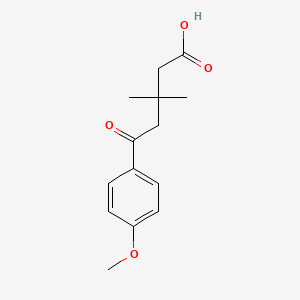

“4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the IUPAC name 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride . It has a molecular weight of 258.63 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O2.ClH/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11;/h2-3,5H,4H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 258.63 .Applications De Recherche Scientifique

Greener Fluorous Chemistry

A study by Nemes et al. (2010) discusses the use of fluorous chemistry for preparing secondary alkyl mesylates, leading to the synthesis of azides, amines, imidazoles, and imidazolium salts. This research introduces a novel design paradigm aimed at addressing the persistence and bioaccumulation issues associated with longer linear perfluoroalkyl groups. The study demonstrates the synthesis of novel fluorous azides and amines, along with 1-(polyfluoroalkyl)imidazoles, indicating the potential of fluorous derivatives for diverse chemical syntheses and applications in greener chemistry (Nemes et al., 2010).

Xanthine Oxidase Inhibitors

Baldwin et al. (1975) describe the synthesis of 2-substituted 4-trifluoromethylimidazoles and their role as xanthine oxidase inhibitors. This research highlights the chemical pathway for synthesizing imidazole-4-carboxylic acids from trifluoromethyl groups, showcasing the therapeutic potential of these compounds in medical research, particularly in the development of treatments for conditions like gout or hyperuricemia (Baldwin et al., 1975).

Fluorescent Chemosensors

A study by Emandi et al. (2018) reports on the development of fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. These sensors demonstrate selective sensing towards CN- ions, leading to fluorescence quenching, which is critical for environmental monitoring and the detection of toxic substances (Emandi et al., 2018).

Synthetic Ion Channels

Ali et al. (2012) explore the optical gating of synthetic ion channels using 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid as a photolabile protecting group. This research demonstrates the potential of using such compounds in the development of nanofluidic devices for controlled release, sensing, and information processing, highlighting the interdisciplinary applications of these chemical derivatives (Ali et al., 2012).

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYTVNOOOEZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)